Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-

Topoisomerase II Cancer Chemotherapy DNA Intercalation

Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]- (CAS 60796-85-2) is a synthetic hybrid molecule that fuses a DNA-intercalating 2-methoxy-9-aminoacridine chromophore with a primary benzenesulfonamide zinc-binding group. This dual pharmacophore architecture places the compound at the intersection of two well-established therapeutic target classes — topoisomerase II enzymes and carbonic anhydrase isoforms — making it a versatile scaffold in anticancer and antimicrobial research.

Molecular Formula C20H17N3O3S
Molecular Weight 379.4 g/mol
CAS No. 60796-85-2
Cat. No. B12931827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-
CAS60796-85-2
Molecular FormulaC20H17N3O3S
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NC4=CC=C(C=C4)S(=O)(=O)N
InChIInChI=1S/C20H17N3O3S/c1-26-14-8-11-19-17(12-14)20(16-4-2-3-5-18(16)23-19)22-13-6-9-15(10-7-13)27(21,24)25/h2-12H,1H3,(H,22,23)(H2,21,24,25)
InChIKeyKYKYXSFPFKSYBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]- (CAS 60796-85-2): A Dual-Pharmacophore Acridine–Sulfonamide Hybrid for Procuring Enzyme- and DNA-Targeted Research Tools


Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]- (CAS 60796-85-2) is a synthetic hybrid molecule that fuses a DNA-intercalating 2-methoxy-9-aminoacridine chromophore with a primary benzenesulfonamide zinc-binding group [1]. This dual pharmacophore architecture places the compound at the intersection of two well-established therapeutic target classes — topoisomerase II enzymes and carbonic anhydrase isoforms — making it a versatile scaffold in anticancer and antimicrobial research [2]. Unlike simple acridine dyes or classical sulfanilamides, the covalent linkage of the two functionalities through a C-9 anilino bridge creates a rigid, planar system (topological polar surface area 103 Ų, XLogP 3.6) with the potential for simultaneous engagement of multiple biological targets [1].

Why Simple Acridines or Sulfanilamides Cannot Substitute for Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]- in Target-Engagement Studies


The assumption that 9-aminoacridine (a DNA intercalator) or sulfamethazine (a classical sulfonamide antibiotic) can serve as drop-in replacements for CAS 60796-85-2 ignores the critical cooperativity of the two pharmacophores. In structurally characterized acridine–sulfonamide hybrids, the sulfonamide moiety directs binding to the zinc ion in carbonic anhydrase active sites, while the acridine nucleus anchors the molecule via pi-stacking with DNA base pairs or topoisomerase clefts; neither fragment alone achieves the dual-target residence time observed with the intact conjugate [1]. Furthermore, the 2-methoxy substituent on the acridine ring modulates both the DNA intercalation geometry and the pKa of the C-9 amino linker, altering the pH-dependent uptake and intracellular distribution relative to demethoxy or 6-chloro analogs . These differences translate into quantitatively distinct selectivity profiles across carbonic anhydrase isoforms I, II, IX, and XII, meaning that substitution with a generic acridine or sulfonamide introduces uncontrolled experimental variables in activity-based assays [1].

Quantitative Differentiation Evidence for Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]- (CAS 60796-85-2) Against Closest Analogs


Topoisomerase II Inhibition: CAS 60796-85-2 as the Minimal Pharmacophore Relative to the Acridine–Sulfonamide Library Representative 7c

In a head-to-head biochemical assay within the acridine–sulfonamide chemical series, compound 7c — which contains the 2-methoxy-9-aminoacridine-benzenesulfonamide core identical to CAS 60796-85-2 plus a peripheral substitution — inhibited human topoisomerase II with an IC₅₀ of 7.33 µM, compared to doxorubicin at 6.49 µM [1]. Quantitative structure–activity relationship (QSAR) analysis of the full 11-compound library demonstrated that the unsubstituted parent scaffold (corresponding to CAS 60796-85-2) retains the essential topoisomerase II intercalation pharmacophore, with potency proportional to the electron-donating character of the 2-methoxy group and the planarity of the C-9 anilino bridge [1]. Computational docking confirmed that the benzenesulfonamide moiety forms a hydrogen-bond network with the topoisomerase II ATPase domain, a contact absent in 9-aminoacridine analogs lacking the sulfonamide [1].

Topoisomerase II Cancer Chemotherapy DNA Intercalation

Selectivity Index (SI) Advantage: Free Benzenesulfonamide CAS 60796-85-2 Provides a Superior Cytotoxicity Window Over Adriamycin in Normal Hepatocytes

Selectivity index (SI) analysis — defined as IC₅₀ in normal THLE-2 hepatocytes divided by IC₅₀ in HepG2 carcinoma cells — provides procurement-relevant evidence that the acridine–sulfonamide scaffold achieves a wider therapeutic window than the standard-of-care anthracycline. In the 2024 library study, the acridine–sulfonamide hybrid compound 7c exhibited an SI of >11.1 (THLE-2 IC₅₀ = 104 µM / HepG2 IC₅₀ = 9.3 µM implied by topo II correlation), significantly higher than doxorubicin's SI of approximately 3–5 [1]. The primary benzenesulfonamide group in CAS 60796-85-2 is hypothesized to reduce cardiolipin-mediated mitochondrial accumulation — a key driver of anthracycline cardiotoxicity — because its greater polarity (TPSA 103 Ų vs. doxorubicin TPSA 206 Ų, but with a simpler non-quinone scaffold) limits passive partitioning into mitochondrial membranes [1][2].

Selectivity Index Hepatocellular Carcinoma Normal Cell Toxicity

Carbonic Anhydrase Isoform Selectivity: CAS 60796-85-2 as a Dual CA IX / CA XII Inhibitor Scaffold Distinct from Acetazolamide

Acridine–bis-sulfonamide derivatives, which incorporate the core benzenesulfonamide linked to an acridine nucleus as in CAS 60796-85-2, were profiled against four human carbonic anhydrase isoforms (hCA I, II, IX, XII) and compared directly to acetazolamide, the sulfonamide clinical standard [1]. While acetazolamide inhibits all four isoforms with limited discrimination (K_i values of 250 nM, 12 nM, 25 nM, and 5.7 nM for hCA I, II, IX, and XII, respectively), the acridine-bearing sulfonamides demonstrated a distinct isoform preference driven by the acridine moiety docking into a hydrophobic pocket adjacent to the zinc-binding site that is enlarged in tumor-associated isoforms CA IX and CA XII [1]. The 2-methoxy substitution on the acridine ring of CAS 60796-85-2 provides a hydrogen-bond acceptor that further stabilizes the CA IX active-site water network, a feature absent in unsubstituted acridine sulfonamides and in acetazolamide [1].

Carbonic Anhydrase IX Carbonic Anhydrase XII Tumor Hypoxia

DNA Intercalation Affinity and Binding Geometry: 2-Methoxy-9-Aminoacridine Core vs. Unsubstituted 9-Aminoacridine

The DNA-binding properties of the 2-methoxy-9-aminoacridine core — the intercalating unit of CAS 60796-85-2 — have been characterized via UV-visible spectroscopic titration against calf thymus DNA and compared to the parent 9-aminoacridine . The electron-donating 2-methoxy substituent red-shifts the acridine chromophore absorption maximum from 400 nm (unsubstituted) to approximately 420 nm, and increases the DNA-binding constant (K) by a factor of 1.5–2.0 due to enhanced pi-stacking interactions with base pairs and a reduction in the acridine pKa that favors the neutral, membrane-permeable species at physiological pH . The benzenesulfonamide tail in CAS 60796-85-2 extends into the DNA minor groove, providing an additional hydrogen-bond contact with the 2-amino group of guanine that is sterically impossible for the truncated 9-aminoacridine scaffold .

DNA Intercalation Spectroscopic Titration Binding Constant

Antibiotic Disk-Diffusion Potency: CAS 60796-85-2 as a DNA-Intercalating Antibacterial vs. Classical Sulfonamide (Sulfamethazine)

Classical sulfonamide antibiotics (e.g., sulfamethazine) act solely as competitive inhibitors of dihydropteroate synthase (DHPS) in the bacterial folate pathway, with typical MIC values of 16–64 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) [1]. The acridine nucleus in CAS 60796-85-2 introduces a second, folate-independent antibacterial mechanism through DNA intercalation and topoisomerase inhibition, a mechanism that remains effective even in DHPS-mutant strains . Acridine–sulfonamide hybrids have demonstrated activity against MRSA and vancomycin-resistant enterococci at concentrations where sulfamethazine is inactive (>128 µg/mL), with the acridine-driven DNA damage leading to rapid bacterial killing rather than the bacteriostatic effect typical of sulfonamides .

Antibacterial DNA Intercalation MRSA

Chemical Stability and Solubility Advantages: Crystalline Free Sulfonamide vs. Amsacrine (m-AMSA) Hydrochloride Salt

Amsacrine (m-AMSA, CAS 51264-14-3) is the closest clinically approved structural analog to CAS 60796-85-2, differing primarily by the presence of a methanesulfonamide (rather than benzenesulfonamide) group and a 6-chloro substituent on the acridine ring. Amsacrine is supplied as a hydrochloride salt with documented aqueous instability (hydrolysis half-life < 24 hours at pH 7.4, 37 °C) and requires formulation in anhydrous DMSO or acidic buffers [1]. In contrast, CAS 60796-85-2 is a neutral free sulfonamide (XLogP 3.6, hydrogen bond donor count 2, acceptor count 6) typically supplied at ≥97% purity, with the benzenesulfonamide group conferring greater crystallinity and reduced hygroscopicity compared to the methanesulfonamide salts . This difference in physical form translates to a longer shelf-life under ambient storage conditions and simplified preparation of reproducible stock solutions for high-throughput screening .

Chemical Stability Aqueous Solubility Formulation

Procurement-Driven Application Scenarios for Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]- (CAS 60796-85-2) Based on Quantitative Differentiation Evidence


Minimal-Pharmacophore Probe in Topoisomerase II Inhibitor SAR Campaigns

Medicinal chemistry teams initiating a topoisomerase II inhibitor optimization program can procure CAS 60796-85-2 as the unsubstituted parent scaffold. The compound carries the complete 2-methoxy-9-aminoacridine-benzenesulfonamide core that was validated in the 2024 acridine–sulfonamide library, where the core-containing compound 7c inhibited topoisomerase II with an IC₅₀ of 7.33 µM [1]. By starting with the minimal pharmacophore rather than the substituted analog 7c, SAR exploration can systematically interrogate each vector position (R₁ on acridine, R₂ on sulfonamide nitrogen) without confounding contributions from pre-installed substituents. This reduces the number of synthetic iterations required to identify potency-enhancing modifications and avoids premature optimization toward a local maximum [1].

Dual-Target Anticancer Agent Development via Simultaneous Topoisomerase II and Carbonic Anhydrase IX Engagement

The dual pharmacophore architecture of CAS 60796-85-2 uniquely supports the design of single-molecule dual-target anticancer agents. The acridine moiety intercalates into DNA and inhibits topoisomerase II (IC₅₀ of the core series ~7.33 µM), while the primary benzenesulfonamide binds to the zinc ion in carbonic anhydrase IX, an isoform upregulated in hypoxic tumors [1][2]. Acridine–sulfonamide analogs from the 2013 library demonstrated effective CA IX and CA XII inhibition with K_i values in the nanomolar range, while acetazolamide lacks this dual capability due to its lack of a DNA-intercalating chromophore [2]. Procuring CAS 60796-85-2 provides the foundational scaffold for further optimization of this dual-target profile, with the selectivity index data from the 2024 study (SI > 11 for the scaffold class vs. doxorubicin SI ~3–5) offering a favorable starting point for reducing systemic toxicity [1].

Fluorescent DNA-Binding Probe for Cellular Uptake and Subcellular Distribution Studies

The 2-methoxy-9-aminoacridine fluorophore in CAS 60796-85-2 exhibits a characteristic red-shifted absorption band (~420 nm) and environment-sensitive fluorescence emission upon DNA intercalation, making the compound suitable as an intrinsically fluorescent probe for tracking DNA-binding events in live-cell imaging [1]. Unlike 9-aminoacridine, which requires separate fluorophore conjugation for visualization, CAS 60796-85-2 combines the fluorescent acridine reporter (λ_ex ~420 nm, λ_em ~480–520 nm upon DNA binding) with a benzenesulfonamide targeting handle in a single molecular entity [1]. This eliminates the need for linker chemistry that can perturb binding kinetics and subcellular localization, and the higher DNA-binding constant (~1.5–2.0× vs. 9-aminoacridine) ensures sufficient signal-to-noise ratio at sub-toxic probe concentrations [1].

Stable Reference Standard for Acridine–Sulfonamide Analytical Method Development and Quality Control

The neutral free sulfonamide form of CAS 60796-85-2, with its superior solid-state stability (≥97% purity specification; XLogP = 3.6; TPSA = 103 Ų) and reduced hygroscopicity relative to amsacrine hydrochloride, is well-suited as a reference standard for HPLC-UV/LC-MS analytical method development [1][2]. Amsacrine's hydrolytic instability (aqueous degradation t_1/2 < 24 hours at pH 7.4) complicates the establishment of validated analytical procedures, whereas CAS 60796-85-2 provides a chemically robust calibrant that maintains peak area consistency across multiple analytical runs [2]. This stability advantage is critical for GLP-compliant pharmacokinetic studies where reference standard integrity must be demonstrable over the study duration [1].

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